Propyl m-tolylsulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

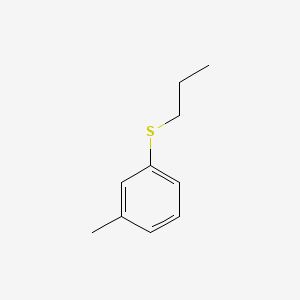

Propyl m-tolylsulfide is an organic compound that belongs to the class of sulfides It is characterized by the presence of a propyl group attached to a m-tolyl group through a sulfur atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Propyl m-tolylsulfide can be synthesized through several methods. One common approach involves the reaction of m-tolylthiol with propyl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the thiolate anion (generated from m-tolylthiol) attacks the propyl halide, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and the choice of solvent, are optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

Alkyl aryl sulfides undergo oxidation to sulfoxides and sulfones, with selectivity dependent on reaction conditions and catalysts.

a. Enzymatic Oxidation

Rabbit lung flavin-containing monooxygenase (FMO) and mini-pig liver FMO catalyze asymmetric sulfoxidation of alkyl p-tolyl sulfides, producing enantiomerically enriched sulfoxides . For propyl p-tolyl sulfide, rabbit lung FMO yields (R)-(+)-sulfoxide (85% enantiomeric excess), while mini-pig liver FMO shows lower selectivity (72% ee) . Meta-substitution may alter steric interactions, potentially modulating enantioselectivity.

| Substrate | Catalyst | Sulfoxide Yield | Enantiomeric Excess (R)-(+) |

|---|---|---|---|

| Propyl p-tolyl sulfide | Rabbit lung FMO | 64 nmol/min | 85% |

| Propyl p-tolyl sulfide | Mini-pig liver FMO | 46 nmol/min | 72% |

b. Chemical Oxidation

Manganese and ruthenium complexes enable aerobic oxidation. For example, a Ru(II)-aqua complex oxidizes methyl p-tolyl sulfide to sulfoxide under mild conditions . Propyl m-tolyl sulfide would likely follow similar pathways, though reaction rates may vary due to electronic effects of the meta-methyl group.

Substitution Reactions

The sulfide sulfur atom acts as a nucleophilic site for substitution.

a. Grignard Reagent Reactions

Di(2-tolyl)phosphinothioic acid reacts with benzylmagnesium chloride to yield benzyl sulfides via S–P bond cleavage . Analogously, propyl m-tolyl sulfide could undergo nucleophilic substitution with organometallic reagents:

textR-Mg-X + Ar-S-R' → R-S-R' + Ar-Mg-X

Example :

Propyl m-tolyl sulfide + Benzylmagnesium chloride → Benzyl propyl sulfide + m-Tolyl-Mg-Cl .

b. Nickel-Catalyzed Aryl Exchange

Ni(OAc)₂/dcypt catalyzes aryl exchange between sulfides and aryl electrophiles. For instance, phenyl propyl sulfide reacts with aryl esters to form new aryl sulfides . Propyl m-tolyl sulfide could participate in similar cross-coupling reactions:

textAr-S-R + Ar'-X → Ar'-S-R + Ar-X

Catalytic Desulfurization

Hydrogenolysis or hydrodesulfurization (HDS) removes sulfur from sulfides. While not directly studied for propyl m-tolyl sulfide, HDS of dipropyl sulfide proceeds via C–S bond cleavage over Mo or Co catalysts . Meta-substitution may hinder adsorption on catalytic surfaces compared to para isomers, reducing reaction rates.

Thermochemical Data

While specific data for propyl m-tolyl sulfide is unavailable, dipropyl sulfide (analogous structure) exhibits:

Stereochemical Considerations

The meta-methyl group introduces steric hindrance near the sulfur atom, potentially affecting:

Applications De Recherche Scientifique

Chemical Synthesis

Propyl m-tolylsulfide serves as an important intermediate in organic synthesis. It is utilized in the production of various sulfur-containing compounds, which are essential in the development of pharmaceuticals and agrochemicals.

- Synthesis of Sulfoxides : The compound is involved in the stereoselective oxidation process to produce sulfoxides. For instance, studies have shown that this compound can be oxidized using different catalysts to yield enantiomerically pure sulfoxides, which are crucial in medicinal chemistry .

| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Ratio |

|---|---|---|---|

| Stereoselective Oxidation | Rabbit Lung FMO | 85 | 99:1 (R:S) |

| Stereoselective Oxidation | Mini-Pig Liver FMO | 72 | 50:50 |

Pharmacological Applications

Research has identified this compound as a potential candidate for drug development due to its biological activity.

- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. This property suggests its potential use in developing new antibiotics or preservatives .

- Inhibition Studies : Recent research has focused on the compound's ability to inhibit specific enzymes involved in disease pathways, such as thymidine phosphorylase. This inhibition can be pivotal in treating conditions like cancer and other proliferative diseases .

Environmental Applications

The environmental impact of sulfides, including this compound, is an area of increasing interest.

- Biodegradation Studies : Research indicates that certain microorganisms can degrade this compound, suggesting its potential as a model compound for studying biodegradation processes in contaminated environments. Understanding these processes is crucial for developing bioremediation strategies .

Case Studies

Several case studies highlight the practical applications of this compound:

-

Case Study 1: Synthesis and Biological Evaluation

In a study aimed at synthesizing novel sulfoxides from this compound, researchers achieved high yields and characterized the products using NMR spectroscopy. The biological evaluation revealed that some synthesized sulfoxides exhibited potent antimicrobial activity against resistant strains of bacteria . -

Case Study 2: Environmental Impact Assessment

A study assessing the biodegradation of this compound showed that specific bacterial strains could effectively degrade the compound under aerobic conditions. This finding supports its potential use in bioremediation efforts to clean up sulfide-contaminated sites .

Mécanisme D'action

The mechanism of action of propyl m-tolylsulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions and other electrophilic centers, influencing the reactivity and stability of the compound. The specific pathways and targets depend on the context of its application, such as its role in catalysis or as a therapeutic agent.

Comparaison Avec Des Composés Similaires

Similar Compounds

Propyl p-tolylsulfide: Similar structure but with the propyl group attached to the para position of the tolyl group.

Ethyl m-tolylsulfide: Similar structure but with an ethyl group instead of a propyl group.

Butyl m-tolylsulfide: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

Propyl m-tolylsulfide is unique due to its specific structural arrangement, which influences its reactivity and properties. The position of the propyl group and the presence of the sulfur atom contribute to its distinct chemical behavior compared to other similar compounds.

Activité Biologique

Introduction

Propyl m-tolylsulfide (C10H14S), a compound derived from the sulfide class, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and implications in various fields such as pharmacology and biochemistry.

Chemical Properties

- Molecular Formula : C10H14S

- Molecular Weight : 166.287 g/mol

- CAS Number : 24599-52-8

The compound consists of a propyl group attached to a m-tolylsulfide moiety, which influences its solubility and reactivity in biological systems .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a potential candidate for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Cytotoxic Effects

This compound has also been studied for its cytotoxic effects on cancer cell lines. In vitro experiments demonstrated that the compound induces apoptosis in specific cancer cells, potentially through the activation of caspase pathways. This property makes it a candidate for further exploration in cancer therapy.

Enzymatic Interactions

The compound's interaction with cytochrome P450 enzymes has been documented, influencing drug metabolism. It acts as a substrate for various isoforms, which can lead to altered pharmacokinetics of co-administered drugs. Understanding these interactions is crucial for assessing drug-drug interactions in therapeutic settings .

Table 1: Summary of Biological Activities of this compound

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antimicrobial properties. The study concluded that this compound could be developed into an effective antimicrobial agent .

Case Study: Cytotoxicity in Cancer Research

A separate investigation focused on the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound was found to reduce cell viability significantly at concentrations above 50 µM after 24 hours of exposure. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that this compound induces apoptosis through mitochondrial pathways .

Propriétés

IUPAC Name |

1-methyl-3-propylsulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-3-7-11-10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCYGDGCRULHKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=CC(=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.